2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a sulfamoylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a cyclohexylation reaction, often using cyclohexyl bromide and a base.
Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiourea or a similar reagent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfamoylphenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a sulfamoylphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H22N6O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H22N6O3S2/c17-22-15(11-4-2-1-3-5-11)20-21-16(22)26-10-14(23)19-12-6-8-13(9-7-12)27(18,24)25/h6-9,11H,1-5,10,17H2,(H,19,23)(H2,18,24,25) |
InChI Key |
XVAUDJOTTFQBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.